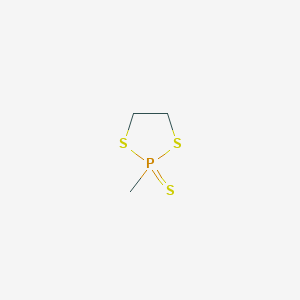
2-Methyl-1,3,2-dithiaphospholane-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,3,2-dithiaphospholane-2-thione (MDPT) is a chemical compound that belongs to the class of dithiaphospholane derivatives. It has been widely studied for its potential use in scientific research due to its unique properties, including its ability to act as a chelating agent and its antimicrobial activity. In
作用機序
The exact mechanism of action of 2-Methyl-1,3,2-dithiaphospholane-2-thione is not fully understood. However, it is believed to act as a chelating agent, binding to metal ions and preventing their involvement in various biochemical processes. 2-Methyl-1,3,2-dithiaphospholane-2-thione has also been shown to disrupt bacterial cell membranes, leading to cell death.
Biochemical and Physiological Effects:
2-Methyl-1,3,2-dithiaphospholane-2-thione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for use as an antimicrobial agent. 2-Methyl-1,3,2-dithiaphospholane-2-thione has also been shown to have antioxidant properties, protecting cells from oxidative damage. Additionally, 2-Methyl-1,3,2-dithiaphospholane-2-thione has been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
実験室実験の利点と制限
2-Methyl-1,3,2-dithiaphospholane-2-thione has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, its unique properties make it a valuable tool for studying coordination chemistry and antimicrobial activity. However, 2-Methyl-1,3,2-dithiaphospholane-2-thione also has some limitations. It is highly reactive and can be difficult to handle, requiring careful storage and handling procedures. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in various experimental settings.
将来の方向性
There are several potential future directions for research on 2-Methyl-1,3,2-dithiaphospholane-2-thione. One area of interest is its potential use as an antimicrobial agent. Further studies could explore its efficacy against a wider range of bacterial and fungal strains, as well as its potential use in combination with other antimicrobial agents. Additionally, further research could explore the mechanism of action of 2-Methyl-1,3,2-dithiaphospholane-2-thione, shedding light on its potential use in the treatment of various diseases. Finally, studies could explore the potential use of 2-Methyl-1,3,2-dithiaphospholane-2-thione in coordination chemistry, particularly in the development of new metal complexes.
Conclusion:
In conclusion, 2-Methyl-1,3,2-dithiaphospholane-2-thione is a chemical compound with unique properties that make it a valuable tool for scientific research. Its ability to act as a chelating agent and its antimicrobial activity make it a potential candidate for use in a variety of applications. Further research is needed to fully understand its mechanism of action and potential uses in various fields.
合成法
2-Methyl-1,3,2-dithiaphospholane-2-thione can be synthesized through a variety of methods, including the reaction of 2-chloro-1,3,2-dithiaphospholane with sodium hydrosulfide, or the reaction of 2-chloro-1,3,2-dithiaphospholane with sodium sulfide in the presence of sodium hydrosulfide. The resulting product is then purified through recrystallization.
科学的研究の応用
2-Methyl-1,3,2-dithiaphospholane-2-thione has been extensively studied for its potential use in scientific research, particularly in the field of coordination chemistry. It has been shown to act as a chelating agent, forming stable complexes with various metal ions. 2-Methyl-1,3,2-dithiaphospholane-2-thione has also been studied for its antimicrobial activity, showing promising results against a variety of bacterial and fungal strains.
特性
CAS番号 |
18789-43-0 |
|---|---|
製品名 |
2-Methyl-1,3,2-dithiaphospholane-2-thione |
分子式 |
C3H7PS3 |
分子量 |
170.3 g/mol |
IUPAC名 |
2-methyl-2-sulfanylidene-1,3,2λ5-dithiaphospholane |
InChI |
InChI=1S/C3H7PS3/c1-4(5)6-2-3-7-4/h2-3H2,1H3 |
InChIキー |
VXKSAPJHZRMJPO-UHFFFAOYSA-N |
SMILES |
CP1(=S)SCCS1 |
正規SMILES |
CP1(=S)SCCS1 |
同義語 |
2-Methyl-1,3,2-dithiaphospholane-2-thione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



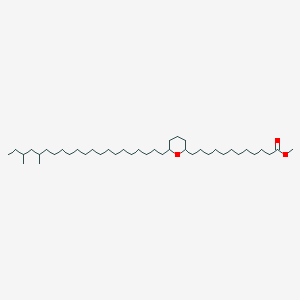
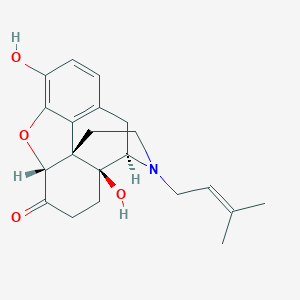

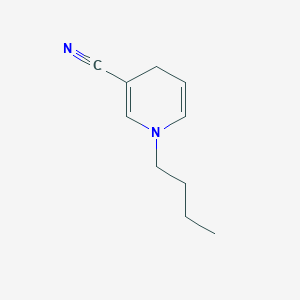
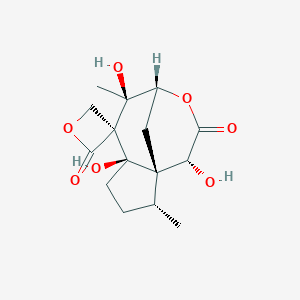


![2-{[Methyl(phenyl)amino]carbonyl}benzoic acid](/img/structure/B99758.png)

![(5S,9R,10S,13S)-10,13-Dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B99763.png)


![3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl-](/img/structure/B99766.png)
![Acetamide, N-[4-(trimethylsilyl)phenyl]-](/img/structure/B99768.png)